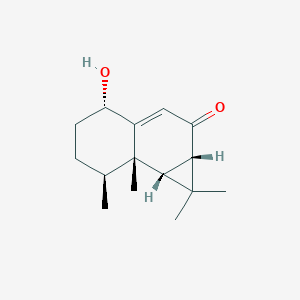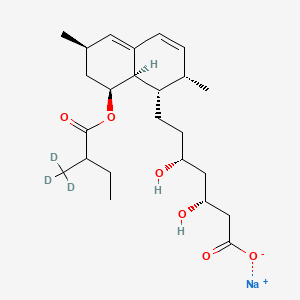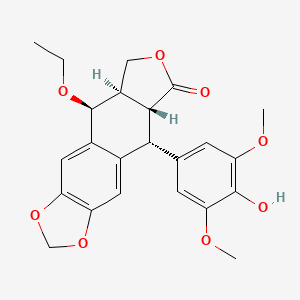
Quercitrin 2''-O-arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercitrin 2’‘-O-arabinoside is a glycoside derivative of quercetin, a flavonoid widely distributed in plants. This compound is formed by the attachment of an arabinose sugar molecule to quercitrin, which itself is a glycoside of quercetin and rhamnose. Quercitrin 2’'-O-arabinoside is known for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quercitrin 2’'-O-arabinoside typically involves the glycosylation of quercetin with arabinose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar moieties to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of quercitrin 2’‘-O-arabinoside may involve the extraction of quercetin from plant sources followed by glycosylation. The use of macroporous resin for the enrichment of quercitrin from plant extracts has been reported as an efficient and eco-friendly method . This approach can be scaled up for industrial applications, providing a sustainable source of quercitrin 2’'-O-arabinoside.
Análisis De Reacciones Químicas
Types of Reactions
Quercitrin 2’'-O-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quercitrin 2’'-O-arabinoside, leading to the formation of quinones.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups in the flavonoid structure.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often facilitated by acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of quercitrin 2’'-O-arabinoside, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying glycosylation reactions and the stability of flavonoid glycosides.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for investigating cellular protection mechanisms and signaling pathways.
Medicine: Quercitrin 2’'-O-arabinoside has shown promise in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders due to its bioactive properties
Industry: It is used in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Mecanismo De Acción
The mechanism of action of quercitrin 2’'-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, reducing the production of inflammatory cytokines.
Antimicrobial Action: It disrupts the cell membrane integrity of pathogens, leading to their inactivation.
Comparación Con Compuestos Similares
Quercitrin 2’'-O-arabinoside can be compared with other flavonoid glycosides such as:
Propiedades
Fórmula molecular |
C26H28O15 |
|---|---|
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3/t8-,14-,17-,18-,20+,21+,24+,25-,26-/m0/s1 |
Clave InChI |
WRLBRIWXGBKVHQ-BSMATJIKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)

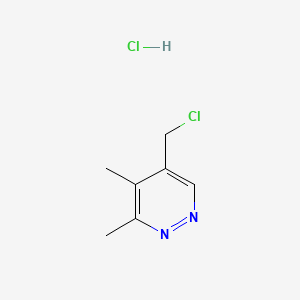
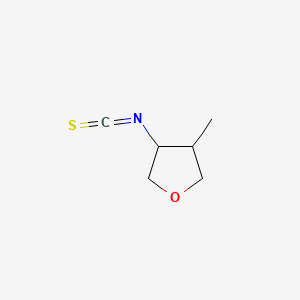
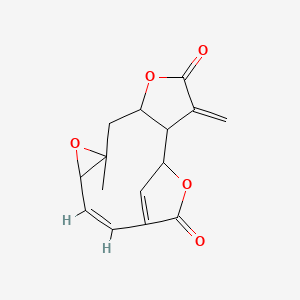



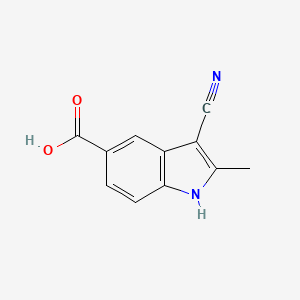
![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
